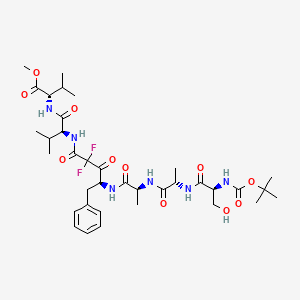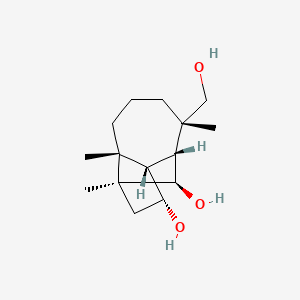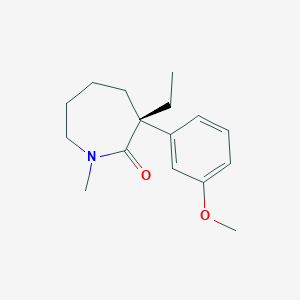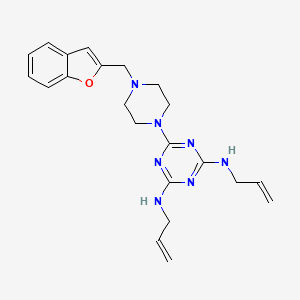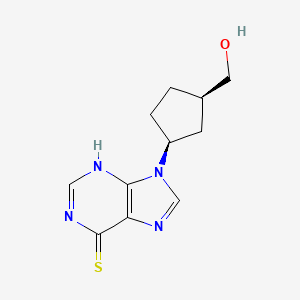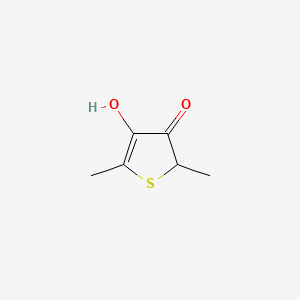![molecular formula C15H24 B12774245 1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene CAS No. 73694-25-4](/img/structure/B12774245.png)
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene, also known as γ-Curcumene, is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . This compound is a type of sesquiterpene, which is a class of terpenes consisting of three isoprene units. It is found in various essential oils and has a characteristic aromatic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a linear sesquiterpene, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction and purification from natural sources, such as essential oils. The essential oils are subjected to fractional distillation to isolate the desired compound. Advanced techniques like gas chromatography can be used to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Bromine (Br2) for halogenation reactions
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Curcumene: Another sesquiterpene with a similar structure but different stereochemistry.
α-Cuprenene: A related compound with a different substitution pattern on the cyclohexadiene ring.
2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: A similar compound with a different alkyl substituent.
Uniqueness
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene is unique due to its specific stereochemistry and the presence of a methylheptenyl side chain. This structural uniqueness contributes to its distinct chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
73694-25-4 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14H,5,7,9,11H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
NGIVKZGKEPRIGG-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=CC=C(CC1)[C@@H](C)CCC=C(C)C |
Kanonische SMILES |
CC1=CC=C(CC1)C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


